(5-Chloro-2-methylpyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-2-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and methylated pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where the halopyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(5-Chloro-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-2-methylpyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product . The chlorine atom on the pyridine ring can also participate in substitution reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
- (5-Chloro-3-pyridinyl)boronic acid
- (5-Methylpyridin-3-yl)boronic acid
- (3-Chloro-5-pyridinyl)boronic acid
Comparison: (5-Chloro-2-methylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination enhances its reactivity and selectivity in various chemical reactions compared to its analogs. For instance, the methyl group can provide steric hindrance, influencing the outcome of substitution reactions, while the chlorine atom can act as a leaving group in nucleophilic substitution .
Properties
Molecular Formula |
C6H7BClNO2 |
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Molecular Weight |
171.39 g/mol |
IUPAC Name |
(5-chloro-2-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3,10-11H,1H3 |
InChI Key |
MDESFWOQBQFCBN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C)Cl)(O)O |
Origin of Product |
United States |
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